N-benzyl-3-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Description

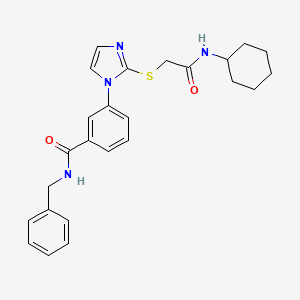

N-benzyl-3-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a structurally complex benzamide derivative featuring a benzyl-substituted aromatic core, an imidazole ring connected via a thioether linkage, and a cyclohexylamino-oxoethyl side chain. This compound’s design integrates multiple pharmacophoric elements: the benzamide scaffold is common in bioactive molecules, the imidazole ring contributes to hydrogen bonding and metal coordination, and the thioether group enhances metabolic stability compared to ether or ester linkages.

Properties

IUPAC Name |

N-benzyl-3-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c30-23(28-21-11-5-2-6-12-21)18-32-25-26-14-15-29(25)22-13-7-10-20(16-22)24(31)27-17-19-8-3-1-4-9-19/h1,3-4,7-10,13-16,21H,2,5-6,11-12,17-18H2,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBDEZKCNHAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-3-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzamide moiety

- Imidazole ring

- Cyclohexylamino group

- Thioether linkage

This structural diversity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through modulation of cellular pathways involved in stress responses and apoptosis. Specifically, the imidazole ring is known to interact with various receptors and enzymes, influencing signaling pathways associated with cell survival and death.

2. Therapeutic Applications

Recent studies have highlighted the potential of this compound in treating conditions such as:

- Diabetes: Analogous compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is critical in diabetes pathology. For instance, a related compound demonstrated an EC50 of 0.1 μM in enhancing cell viability under stress conditions .

- Cancer: The benzamide structure is often associated with anticancer activity. Compounds containing similar scaffolds have been investigated for their ability to inhibit specific kinases involved in tumor growth .

1. Cell Viability Studies

In vitro studies have assessed the cytoprotective effects of similar compounds on INS-1 pancreatic cells. The results indicated significant improvements in cell viability when treated with derivatives of the benzamide scaffold, particularly under ER stress conditions induced by tunicamycin (Tm). The maximum activity was recorded at 100% rescue from Tm-induced cell death .

2. Kinase Inhibition

A series of benzamide derivatives were evaluated for their inhibitory effects on RET kinase, a target implicated in various cancers. One study reported moderate to high potency of specific derivatives, suggesting that modifications to the benzamide structure can enhance biological activity against cancer cells .

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between the target compound and its closest analogs from the literature:

Functional and Pharmacological Comparisons

- Imidazole vs. Benzoimidazole Core: The target compound’s imidazole ring (vs. Benzoimidazole derivatives, however, often exhibit enhanced π-π stacking interactions with biological targets, contributing to stronger antimicrobial effects .

- 2,4-Dinitrophenyl in W1 introduces strong electron-withdrawing effects, which could enhance reactivity in redox-mediated pathways but reduce metabolic stability .

Thioether vs. Ureido Linkages : The thioether group in the target compound and W1 provides resistance to enzymatic hydrolysis compared to the ureido linkage in 3d , which may improve in vivo half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.